Nanaomycin C - 58286-55-8

Nanaomycin C

Catalog Number: EVT-254729
CAS Number: 58286-55-8
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nanaomycin C is a natural product found in Streptomyces rosa with data available.
Source and Classification

Nanaomycin C is produced by the fermentation of Streptomyces species, particularly Streptomyces griseus. This classification places it within the broader category of natural products known as polyketides, which are synthesized by microorganisms through polyketide synthases. The structural complexity and diverse biological activities of nanaomycins make them significant in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of nanaomycin C involves several complex steps, typically starting from simpler organic precursors. The general methodology can be summarized as follows:

  1. Starting Materials: The synthesis often begins with readily available sugars or amino acids.
  2. Key Reactions:
    • Glycosylation: This step introduces sugar moieties to the core structure, crucial for biological activity.
    • Amidation: The formation of the amide bond is critical for converting nanaomycin A to nanaomycin C.
  3. Purification: After synthesis, compounds are purified using chromatographic techniques to isolate the desired product.

For example, one synthetic route involves the use of Lewis acid-catalyzed reactions to facilitate glycosylation and subsequent steps to form the amide linkage that characterizes nanaomycin C .

Molecular Structure Analysis

Nanaomycin C has a complex molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is typically represented as C19H25N3O5C_{19}H_{25}N_{3}O_{5}. Key features include:

  • Stereochemistry: The compound exhibits specific stereochemical configurations that are essential for its biological activity.
  • Functional Groups: It contains amide, hydroxyl, and ketone groups that contribute to its reactivity and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of nanaomycin C, confirming its relative stereochemistry through comparison with known analogs .

Chemical Reactions Analysis

Nanaomycin C participates in various chemical reactions that can be exploited for further functionalization or modification:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
  2. Reduction: Certain functional groups may be reduced to alter biological activity or improve solubility.
  3. Conjugation Reactions: Nanaomycin C can react with other molecules through nucleophilic attack on electrophilic centers, facilitating drug development.

These reactions are critical in exploring the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action for nanaomycin C primarily revolves around its ability to inhibit DNA methyltransferases, particularly DNA methyltransferase 3B (DNMT3B). This inhibition leads to:

  • Demethylation of DNA: By inhibiting DNMT3B, nanaomycin C promotes demethylation at specific gene loci, reactivating silenced tumor suppressor genes.
  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

In vitro studies have demonstrated that nanaomycin C exhibits selective toxicity towards cancer cell lines while sparing normal cells .

Physical and Chemical Properties Analysis

Nanaomycin C possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

These properties are essential for its formulation in pharmaceutical applications .

Applications

Nanaomycin C has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its role as a DNMT3B inhibitor makes it a candidate for cancer treatment strategies aimed at reversing aberrant DNA methylation patterns.
  2. Antimicrobial Activity: Like other members of the nanaomycin family, it exhibits antimicrobial properties against various pathogens.
  3. Research Tool: Nanaomycin C serves as a valuable tool in epigenetic studies to understand gene regulation mechanisms.

Ongoing research continues to explore its full potential in both therapeutic and research contexts .

Biosynthesis and Genetic Regulation of Nanaomycin C in *Streptomyces* spp.

Genomic Clusters and Pathway-Specific Regulatory Elements in Nanaomycin C Production

The nanaomycin biosynthetic gene cluster (BGC) typically spans approximately 25-30 kilobases and harbors genes encoding polyketide synthases, tailoring enzymes, and regulatory proteins. Central to its regulation are cluster-situated regulators (CSRs) belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family and LuxR-type transcriptional activators. These regulators act as molecular switches, directly binding to promoter regions within the cluster to activate transcription of biosynthetic genes in response to physiological and environmental cues [1] [4].

  • SARP Activators: Analogous to ActII-ORF4 in actinorhodin biosynthesis and DnrI in daunorubicin production, a SARP protein within the nanaomycin cluster likely serves as the primary activator. These proteins contain an N-terminal winged helix-turn-helix (wHTH) DNA-binding domain and a C-terminal bacterial transcriptional activation domain (BTAD). They bind to specific DNA motifs (often variations of TCGA repeats) upstream of biosynthetic operons [1] [4] [9].
  • LuxR-type Regulators: Often characterized by an N-terminal nucleotide triphosphate (NTP) binding motif and a C-terminal HTH DNA-binding domain, LuxR-type regulators in clusters like pimaricin (PimR) and pikromycin (PikD) are essential for pathway activation. A similar regulator in the nanaomycin cluster potentially integrates signals related to cell density or metabolic status [1] [9].
  • Autoregulatory Signals: Production is frequently initiated or amplified by γ-butyrolactones (GBLs) or related small molecule autoregulators (e.g., A-factor in S. griseus for streptomycin, MMF in S. coelicolor for methylenomycin). While the specific autoregulator for nanaomycin is not fully detailed in the provided search results, the presence of genes encoding GBL synthase or receptor homologs within or near the cluster is highly probable. These signals interact with cytoplasmic receptors (e.g., ArpA homologs), which, upon ligand binding, derepress or activate the transcription of pathway-specific regulators like the SARP [9].

Table 1: Key Regulatory Elements in Nanaomycin C Biosynthesis

Regulator TypeCharacteristic DomainsFunction in Nanaomycin ClusterAnalogous Systems
SARP ActivatorN-terminal wHTH, C-terminal BTADPrimary activator; binds promoter regions of PKS/tailoring genesActII-ORF4 (Actinorhodin), DnrI (DNR)
LuxR-type RegulatorN-terminal NTP-binding, C-terminal HTHSignal integration; activates biosynthetic operonsPimR (Pimaricin), PikD (Pikromycin)
GBL Receptor (Putative)Ligand-binding domain, DNA-binding domain (HTH)Binds autoregulator; derepresses CSR transcriptionArpA (S. griseus A-factor receptor)

Role of Polyketide Synthase (PKS) and Post-PKS Modification Enzymes

Nanaomycin C is synthesized by a type II polyketide synthase (PKS) system, characterized by dissociated, monofunctional enzymes acting iteratively on a growing polyketide chain, contrasting with the modular type I PKSs used in macrolide biosynthesis [2] [8].

  • Minimal PKS Complex: This core complex consists of three essential components:
  • Ketosynthase α (KSα): Catalyzes the decarboxylative Claisen condensation of malonyl-ACP extender units with the starter unit or the growing polyketide chain.
  • Ketosynthase β / Chain Length Factor (KSβ/CLF): Heterodimerizes with KSα; primarily determines the chain length of the nascent polyketide. For nanaomycins (tetrahydronaphthoquinones), the minimal PKS likely produces a decaketide backbone (C20).
  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain and extender units as thioesters via a phosphopantetheine arm. The nanaomycin cluster encodes at least one dedicated ACP. Malonyl-CoA:ACP acyltransferase (MAT) loads malonyl groups onto the ACP, though this enzyme is often shared with primary metabolism [2] [8].
  • Starter Unit Selection: Unlike many aromatic polyketides initiated solely by acetate derived from malonyl-CoA decarboxylation, nanaomycin biosynthesis likely employs a dedicated initiation module for a non-acetate starter unit, potentially propionate or acetate activated via a specific loading system involving a separate KS, AT, and ACP. This module synthesizes and loads a specific starter unit onto the minimal PKS, influencing the final polyketide structure regioselectively [2] [8].
  • Post-PKS Modifications: The reactive poly-β-ketone backbone synthesized by the minimal PKS undergoes a series of enzymatic transformations to form nanaomycin C:
  • Ketoreduction (KR): A KR enzyme stereospecifically reduces a specific carbonyl group on the polyketide chain to a hydroxyl group. This step is crucial for determining the folding pattern.
  • Aromatization/Cyclization: Spontaneous or enzyme-catalyzed (e.g., aromatase/cyclase enzymes like those in the actinorhodin pathway - ActVII) aldol condensations and dehydrations form the characteristic tetrahydronaphthoquinone ring system. Specific cyclases dictate the regio- and stereochemistry of ring closure.
  • Oxidation: Introduction of the quinone moiety likely involves flavin-dependent monooxygenases or cytochrome P450 enzymes.
  • O-Methylation: Nanaomycin C possesses a methoxy group. An O-methyltransferase (OMT) utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate a specific hydroxyl group on the nascent molecule.
  • Dehydration: Formation of the double bond in the tetrahydronaphthalene ring system involves dehydration steps, potentially spontaneous or enzyme-assisted [2] [8].

Table 2: Core Enzymatic Machinery in Nanaomycin C Biosynthesis

Enzyme/Module TypeKey Components (Putative)Function in Nanaomycin C Pathway
Initiation ModuleKSload, ATload, ACPloadSynthesizes and loads starter unit (e.g., propionyl)
Minimal PKSKSα, KSβ/CLF, ACPPKSIterative extension with malonyl units to form decaketide backbone
Ketoreductase (KR)NADPH-dependent ketoreductaseStereospecific reduction of C-9 carbonyl
Aromatase/CyclaseActVII-like cyclaseCatalyzes first-ring cyclization/aromatization
O-Methyltransferase (OMT)SAM-dependent methyltransferaseMethylates specific hydroxyl group (e.g., C-12b OH in nanaomycin A precursor)
OxidaseFlavin-dependent monooxygenase / P450Introduces quinone oxygen atoms
DehydratasePossibly standalone or domain within cyclaseCatalyzes dehydration steps forming double bonds

Comparative Analysis of Biosynthetic Pathways Across Nanaomycin Analogues (A–K)

Nanaomycins A through K represent structural variants primarily arising from differences in starter unit incorporation, oxidation state, methylation pattern, and glycosylation (in later analogues like nanaomycin E). Nanaomycin C is a pivotal biosynthetic intermediate towards nanaomycin A, the most studied analogue known for its DNA methyltransferase inhibitory activity [2] [8] [9].

  • Starter Unit Divergence: The core tetrahydronaphthoquinone structure can be primed with different starter units. Nanaomycin C and A are derived from an acetate starter unit. In contrast, nanaomycin D (5'-hydroxy-nanaomycin A) biosynthesis may involve modifications post-acetate starter incorporation or potentially a different initiation step influencing oxygenation. Other analogues like frenolicin or R1128 components utilize propionate or isobutyrate starters, leading to ethyl or isopropyl substituents at C-3 instead of the methyl group found in nanaomycins A/C/D [2] [8].
  • Oxidation Level: The oxidation state of the ring system varies significantly. Nanaomycin C features a hydroquinone/quinone system. Nanaomycin A possesses a fully oxidized quinone, requiring additional oxidation steps beyond nanaomycin C. Nanaomycin B is characterized by an epoxide ring, necessitating epoxidase activity. Nanaomycin D has an additional hydroxyl group at C-5'. Nanaomycin E is a glycosylated derivative (likely 4-O-α-L-rhamnosyl-nanaomycin A), implying the presence of glycosyltransferases and rhamnose biosynthetic genes within or near the cluster for some producing strains [2] [8].
  • Methylation Pattern: The position and number of methoxy groups differ. Nanaomycin C has a single methoxy group. Nanaomycin A possesses an additional methoxy group compared to C. This requires the action of at least one, and likely two, specific O-methyltransferases acting on different hydroxyl groups of the aglycone core. The timing of methylation relative to oxidation and glycosylation is crucial for determining the final analogue profile [2] [8].
  • Regulatory Conservation vs. Divergence: While the core PKS machinery and cyclization logic are conserved across tetrahydronaphthoquinone producers (e.g., nanaomycin, frenolicin, griseusin), the specific tailoring enzymes (OMTs, oxidases, epoxidases, glycosyltransferases) and their regulators define the analogue profile. The SARP and LuxR-type regulators are generally conserved in function (activating the entire cluster), but their specific binding sites and the signals modulating their activity may differ subtly between strains producing different predominant analogues. Furthermore, clusters producing glycosylated analogues (like nanaomycin E) contain additional regulatory elements potentially controlling the expression of glycosylation genes [1] [9].

Table 3: Comparative Structural Features and Biosynthetic Requirements of Key Nanaomycin Analogues

AnalogueKey Structural FeaturesStarter UnitKey Tailoring Steps Beyond Decaketide BackboneRegulatory Considerations
Nanaomycin CTetrahydronaphthoquinone, 1 methoxy, hydroquinone/quinoneAcetateKetoreduction, Cyclization, O-Methylation (1x), Specific OxidationCore SARP/LuxR activation of PKS, KR, OMT, oxidase genes
Nanaomycin ATetrahydronaphthoquinone, 2 methoxy groups, quinoneAcetateAdditional O-Methylation, Further OxidationActivation of second OMT and specific oxidase genes
Nanaomycin BEpoxide bridgeLikely AcetateEpoxidationActivation of epoxidase gene
Nanaomycin D5'-Hydroxy-nanaomycin ALikely AcetateHydroxylation at C-5'Activation of C-5' hydroxylase gene
Nanaomycin E4-O-α-L-Rhamnosyl-nanaomycin AAcetateGlycosylation (Rhamnose)Activation of GT, rhamnose biosynthesis/activation genes
Frenolicin*Ethyl substituent at C-3PropionatePropionate priming, Tailoring specific to FrenolicinRecognition of propionate starter by initiation module

*Frenolicin is included as a structural analogue from a different biosynthetic cluster, highlighting the impact of starter unit choice. Its cluster has distinct regulators despite similar PKS logic [2] [8].

The biosynthesis of nanaomycin C exemplifies the sophisticated enzymatic machinery and genetic control underlying natural product assembly in Streptomyces. Understanding the intricacies of its PKS, the specificity of its tailoring enzymes, and the regulatory network governing its production provides a foundation for targeted engineering aimed at yield improvement or generation of novel analogues through metabolic engineering or combinatorial biosynthesis approaches.

Properties

CAS Number

58286-55-8

Product Name

Nanaomycin C

IUPAC Name

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m1/s1

InChI Key

VENLWOFOMJQPFA-SFYZADRCSA-N

SMILES

CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O

Synonyms

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.